molecular formula C23H24N6O B11027511 N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

Cat. No.: B11027511
M. Wt: 400.5 g/mol
InChI Key: LDOJZZGOTWWWIV-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide is a complex organic compound that features a benzimidazole ring, a pyrimidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole and pyrimidine precursors, which are then linked through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide: shares structural similarities with other benzimidazole and pyrimidine derivatives.

    Benzimidazole derivatives: Known for their broad range of biological activities, including anti-microbial and anti-viral properties.

    Pyrimidine derivatives: Often used in the development of pharmaceuticals, including anti-cancer and anti-viral drugs.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C23H24N6O/c1-15-13-16(2)26-23(25-15)27-18-8-5-7-17(14-18)22(30)24-12-6-11-21-28-19-9-3-4-10-20(19)29-21/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,24,30)(H,28,29)(H,25,26,27)

InChI Key

LDOJZZGOTWWWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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